molecular formula C19H24N2O B10790933 1-(2-(2-Methoxyphenyl)-1-phenylethyl)piperazine

1-(2-(2-Methoxyphenyl)-1-phenylethyl)piperazine

Cat. No.: B10790933
M. Wt: 296.4 g/mol
InChI Key: PFTJCYRHNKTTTO-UHFFFAOYSA-N
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Description

1-(2-(2-Methoxyphenyl)-1-phenylethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-methoxyphenyl)-1-phenylethyl)piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable phenylethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Ytterbium triflate (Yb(OTf)3) can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Methoxyphenyl)-1-phenylethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: N-alkylated or N-acylated piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-methoxyphenyl)-1-phenylethyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the phenylethyl substitution.

    1-Phenylethylpiperazine: Contains the phenylethyl group but lacks the methoxyphenyl substitution.

Uniqueness: 1-(2-(2-Methoxyphenyl)-1-phenylethyl)piperazine is unique due to the presence of both the methoxyphenyl and phenylethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

1-[2-(2-methoxyphenyl)-1-phenylethyl]piperazine

InChI

InChI=1S/C19H24N2O/c1-22-19-10-6-5-9-17(19)15-18(16-7-3-2-4-8-16)21-13-11-20-12-14-21/h2-10,18,20H,11-15H2,1H3

InChI Key

PFTJCYRHNKTTTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(C2=CC=CC=C2)N3CCNCC3

Origin of Product

United States

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